Dopamine vs. Serotonin Transporter Release Selectivity: A Key Differentiator for Neuropharmacology Studies
2-Aminoacetophenone (phenacylamine) demonstrates potent and selective release of dopamine, with an EC50 of 208 nM, while showing no activity on serotonin release (EC50 > 10,000 nM) [1]. This represents a >48-fold selectivity window for dopamine over serotonin. Norepinephrine release was not fully characterized but 96% release was observed at 10,000 nM [1]. This specific monoamine release profile, which classifies it as a norepinephrine-dopamine releasing agent (NDRA), is a key characteristic of the compound's intrinsic biological activity, distinguishing it from other simple acetophenone derivatives.
| Evidence Dimension | Monoamine release potency (EC50) |
|---|---|
| Target Compound Data | Dopamine EC50 = 208 nM; Serotonin EC50 > 10,000 nM |
| Comparator Or Baseline | In vitro assay using rat brain synaptosomes; baseline defined by assay detection limits |
| Quantified Difference | >48-fold selectivity for dopamine over serotonin |
| Conditions | In vitro monoamine release assay in rat brain synaptosomes |
Why This Matters
This selectivity profile is crucial for research into the mechanisms of stimulant action and the development of agents targeting specific catecholamine pathways, differentiating 2-aminoacetophenone from broader-acting analogs.
- [1] Reith ME, Blough BE, Hong WC, et al. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Drug Alcohol Depend. 2015 Feb 1;147:1-19. doi: 10.1016/j.drugalcdep.2014.12.005. [Data for 2-aminoacetophenone cited within] View Source
